
15-dehydro-prostaglandin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-dehydro-prostaglandin D2 is the 15-dehydro derivative of prostaglandin D2. It derives from a prostaglandin D2. It is a conjugate acid of a 15-dehydro-prostaglandin D2(1-).
15-Keto-PGD2 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-keto-PGD2 is considered to be an eicosanoid lipid molecule. 15-Keto-PGD2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-Keto-PGD2 has been primarily detected in urine. Within the cell, 15-keto-PGD2 is primarily located in the membrane (predicted from logP) and cytoplasm. 15-Keto-PGD2 can be biosynthesized from prostaglandin D2.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2) is a unique prostaglandin that acts as an anti-inflammatory agent. Unlike other prostaglandins, it does not have a specific prostaglandin synthase for its production or a specific receptor. It operates through PGD2 receptors (DP1 and DP2) and interacts with intracellular targets, notably as the endogenous ligand for the intranuclear receptor PPARgamma. This interaction is pivotal for its anti-inflammatory functions (Scher & Pillinger, 2005).
Role in Neuronal Apoptosis
15d-PGJ2 has been linked to neuronal cell death, particularly in conditions like sporadic amyotrophic lateral sclerosis. It induces apoptotic cell death and affects gene expression related to stress and apoptosis in human neuroblastoma cells. This finding is significant in understanding chronic inflammatory processes and their impact on neuronal cells (Kondo et al., 2002).
Formation and Bioactivity in Oxidant Stress
The formation of 15d-PGJ2 in vivo, particularly under conditions of oxidant stress, is an area of interest. It is generated from the dehydration of cyclooxygenase-derived prostaglandin D2 and can react with thiol-containing biomolecules like glutathione and cysteine residues in proteins. These reactions are thought to modulate inflammatory and apoptotic processes (Hardy et al., 2011).
Molecular Recognition and Protein Interaction
15d-PGJ2's ability to covalently modify cellular proteins, such as nuclear factor-kappa B (NF-kappaB), AP-1, p53, and thioredoxin, is crucial for its physiological effects. Understanding how 15d-PGJ2 associates with these proteins helps in comprehending its role in various cellular processes. This molecular recognition is significant for designing specific analogs of 15d-PGJ2 (Pande & Ramos, 2005).
Neuroprotective Effects in Stroke
Interestingly, higher plasma levels of 15d-PGJ2 have been associated with better outcomes in acute atherothrombotic ischemic stroke. This suggests a neuroprotective role for 15d-PGJ2 in conditions where inflammation contributes to cell damage (Blanco et al., 2005).
Proteomic Identification in Neuronal Plasma Membrane
15d-PGJ2 has been identified as a factor contributing to the neurotoxicity of amyloid β in Alzheimer's disease. Its cytotoxicity appears to be independent of its known receptors, suggesting the existence of novel specific binding sites for 15d-PGJ2 that are associated with its cytotoxicity (Yamamoto et al., 2011).
Propiedades
Nombre del producto |
15-dehydro-prostaglandin D2 |
|---|---|
Fórmula molecular |
C20H30O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+/m1/s1 |
Clave InChI |
XEQAHADLFLAPQL-RBIQQSKKSA-N |
SMILES isomérico |
CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |
SMILES |
CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O |
SMILES canónico |
CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



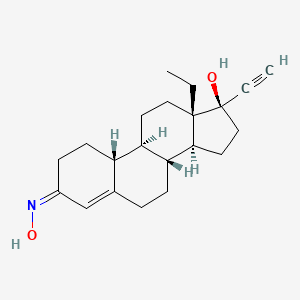
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)
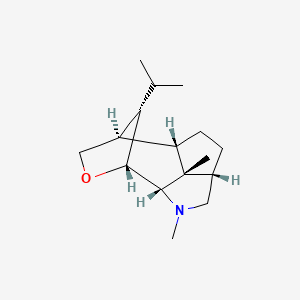

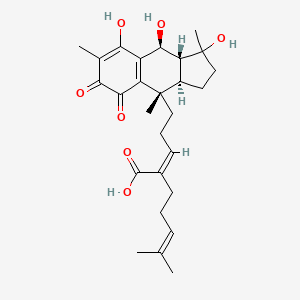
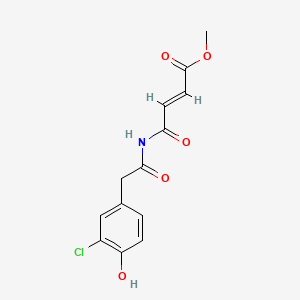
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)

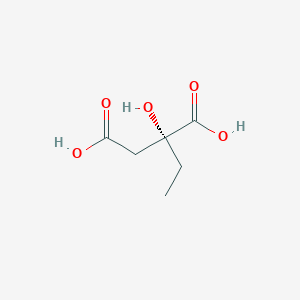
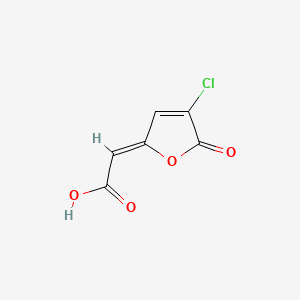
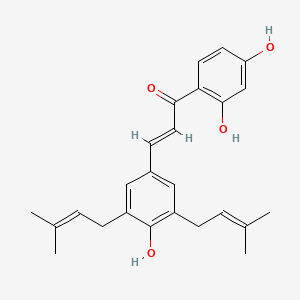
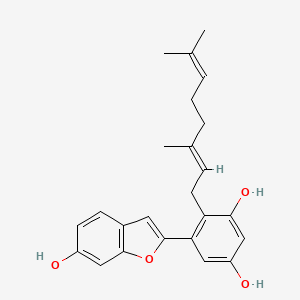
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)